molecular formula C9H12BrNO B1525556 5-Bromo-2-ethoxy-3-methylaniline CAS No. 1381944-55-3

5-Bromo-2-ethoxy-3-methylaniline

Cat. No.: B1525556
CAS No.: 1381944-55-3
M. Wt: 230.1 g/mol
InChI Key: SSICKDVKFUSOGF-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-3-methylaniline is an organic compound with the molecular formula C9H12BrNO. It is characterized by the presence of a bromine atom, an ethoxy group, and a methyl group attached to an aniline ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of 2-Ethoxy-3-methylaniline: The compound can be synthesized by the bromination of 2-ethoxy-3-methylaniline using bromine in the presence of a suitable catalyst such as iron(III) bromide (FeBr3).

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with bromine and ethoxy groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, quinones, and other oxidized forms.

  • Reduction Products: Amines and other reduced forms.

  • Substitution Products: Various substituted anilines and other derivatives.

Scientific Research Applications

5-Bromo-2-ethoxy-3-methylaniline is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-2-ethoxy-3-methylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 5-Bromo-2-methylaniline: Similar structure but lacks the ethoxy group.

  • 2-Ethoxy-3-methylaniline: Lacks the bromine atom.

  • 3-Bromo-2-ethoxyaniline: Different position of the bromine atom.

Uniqueness: 5-Bromo-2-ethoxy-3-methylaniline is unique due to its specific combination of functional groups, which influences its reactivity and applications. Its presence in various scientific and industrial fields highlights its versatility and importance.

Properties

IUPAC Name

5-bromo-2-ethoxy-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-12-9-6(2)4-7(10)5-8(9)11/h4-5H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSICKDVKFUSOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716794
Record name 5-Bromo-2-ethoxy-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-55-3
Record name 5-Bromo-2-ethoxy-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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